molecular formula C10H6F3N B1331143 7-(Trifluoromethyl)quinoline CAS No. 325-14-4

7-(Trifluoromethyl)quinoline

Cat. No.: B1331143
CAS No.: 325-14-4
M. Wt: 197.16 g/mol
InChI Key: CMMSEFHVUYEEDY-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H6F3N and its molecular weight is 197.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Bioimaging and Live-Cell Imaging

7-(Trifluoromethyl)quinoline derivatives, specifically those with amino and trifluoromethyl groups, have demonstrated significant potential in bioimaging. They exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts. These properties make them suitable for live-cell imaging, particularly in targeting the Golgi apparatus within various cell lines. Such derivatives are also effective in two-photon fluorescence microscopy, indicating their broad applicability in biological research and medical diagnostics (Chen et al., 2019).

Antimicrobial Activity

Some derivatives of this compound have shown significant antimicrobial activity. They have been effective against a range of microorganisms, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Specifically, certain carbohydrazide derivatives and oxadiazoles exhibit promising antimicrobial properties. This suggests potential applications in developing new antituberculosis agents and other antimicrobial drugs (Garudachari et al., 2014).

Corrosion Inhibition

Quinoline and its derivatives, including those with trifluoromethyl groups, are recognized for their anticorrosive properties. They effectively inhibit metallic corrosion, primarily due to their ability to form stable chelating complexes with surface metallic atoms. This capability makes them valuable in various industrial applications where corrosion prevention is critical (Verma et al., 2020).

Anticancer Activity

This compound derivatives have been extensively researched for their anticancer properties. They show effective anticancer activity through various mechanisms, including inhibition of tyrosine kinases, proteasome, and DNA repair. The synthetic versatility of quinoline allows the generation of diverse derivatives, contributing to the exploration of new anticancer agents (Solomon & Lee, 2011).

Synthesis Methods

Recent advancements in green and sustainable chemistry have led to the development of eco-friendly synthesis methods for this compound derivatives. Techniques such as microwave-assisted synthesis, use of recyclable catalysts, solvent-free conditions, and photocatalytic synthesis have been employed, emphasizing the importance of environmentallyfriendly practices in chemical synthesis (Prajapati et al., 2014).

Insecticidal and Antifeedant Activities

Certain this compound derivatives have shown promising insecticidal and antifeedant properties against agricultural pests like Spodoptera frugiperda. These compounds, including triazolyl-quinoline hybrids, exhibit potent larvicidal properties and can function as effective antifeedants, offering potential for development as insecticides in agriculture (Rosado-Solano et al., 2019).

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinoline is not completely understood. Some studies suggest that it specifically targets the 80S ribosome of the Plasmodium falciparum, inhibiting protein synthesis and causing subsequent schizonticidal effects .

Safety and Hazards

7-(Trifluoromethyl)quinoline may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

7-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMSEFHVUYEEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332685
Record name 7-(Trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325-14-4
Record name 7-(Trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloro-7-(trifluoromethyl)quinoline (9.35 g, 0.0404 mol) was hydrogenated in the presence of 5% palladium on carbon (4 g) in methanol (180 mL) in the presence of triethylamine (6 mL). The solution was stirred for 3.5 hours, and then filtered through Celite. The filtrate was concentrated under reduced pressure, and the residue was treated with ethyl acetate and water. The organic layer was separated, washed with water (2×75 mL), dried over MgSO4, filtered, and concentrated under reduced pressure to a yellow solid.
Quantity
9.35 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Conc. sulfuric acid (4.56 g; 1.5 equiv.) was added dropwise to a mixture of 3-(trifluoromethyl)aniline (5 g; 1 equiv.), glycerol (5.14 g; 1.8 equiv.) and iodine (150 mg). The resulting reaction mixture was stirred for 1 hour at 80-90° C. and for 3 hours at 160-170° C. When the conversion was complete, the reaction mixture was diluted at room temperature with 100 ml of water, neutralised with sodium carbonate and extracted 4× with 200 ml of dichloromethane. The combined organic phases were dried over sodium sulfate, the solvent was removed under reduced pressure and the crude product was purified by column chromatography (silica gel, 10% EtOAc/hexane). 7-(Trifluoromethyl)quinoline (1.35 g; 22.13%) was obtained in the form of a white crystalline solid.
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 7-(trifluoromethyl)quinoline an attractive scaffold in medicinal chemistry?

A1: The this compound moiety appears in various bioactive molecules, including those with antimalarial and anticancer activities [, ]. Its presence often enhances potency and selectivity for specific targets, likely due to its influence on electronic properties and molecular interactions.

Q2: How do structural modifications of this compound derivatives impact their biological activity?

A2: Structure-activity relationship (SAR) studies are crucial in understanding how modifications impact a drug candidate's efficacy. For example, the introduction of a trifluoromethyl group at the 7-position of the quinoline ring significantly enhanced the anodic alpha-fluorination of certain sulfides []. Furthermore, research on 3,5,7-trisubstituted quinolines revealed that specific substitutions at these positions led to potent c-Met kinase inhibitors with nanomolar IC50 values []. These findings demonstrate the significant impact of substituent selection on biological activity.

Q3: Can you provide an example of a this compound derivative with promising anticancer activity?

A3: SOMG-833, a 3,5,7-trisubstituted quinoline derivative containing a 7-(trifluoromethyl) group, demonstrated potent and selective c-MET inhibitory activity []. This compound effectively blocked c-MET–dependent neoplastic effects in vitro and showed significant antitumor activity in vivo in various xenograft models.

Q4: What is the significance of the reported crystal structures of this compound derivatives?

A4: Understanding the three-dimensional arrangement of atoms within a molecule is essential for drug design. The crystal structure of 4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline revealed key structural features, including the conformation of the piperazine ring and the dihedral angles between the quinoline ring and other aromatic systems []. This information can be used to rationalize observed biological activity and guide further optimization efforts.

Q5: What synthetic strategies are commonly employed to prepare this compound derivatives?

A5: Researchers have developed various methods for synthesizing these compounds. One example involves the addition of nitroalkanes to ortho-halonitrobenzenes, leading to the formation of 4-chloro-7-(trifluoromethyl)quinoline [, ]. This approach highlights the versatility of chemical synthesis in accessing diverse this compound derivatives.

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